Cas no 435345-40-7 (4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride)

4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(4-fluoro-phenylamino)-butan-1-ol
- 4-(4-fluoroanilino)butan-1-ol
- 4-(4-Fluoro-phenylamino)-butan-1-olhydrochloride
- 4-[(4-fluorophenyl)amino]butan-1-ol
- AC1MJX8R
- ARONIS022945
- CTK4I7440
- MolPort-000-160-599
- SBB010701
- 435345-40-7
- AKOS000300744
- SB84649
- STL355869
- DTXSID60389787
- VS-07417
- DB-184017
- 4-((4-Fluorophenyl)amino)butan-1-ol
- BBL023396
- 327071-60-3
- 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride
-
- MDL: MFCD06662286
- インチ: InChI=1S/C10H14FNO.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-13;/h3-6,12-13H,1-2,7-8H2;1H
- InChIKey: MDXZYHPFLINSKB-UHFFFAOYSA-N
- ほほえんだ: C(CCO)CNC1=CC=C(C=C1)F.Cl
計算された属性
- せいみつぶんしりょう: 183.10600
- どういたいしつりょう: 183.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- PSA: 32.26000
- LogP: 2.08310
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride セキュリティ情報
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008304-1g |
4-(4-Fluoro-phenylamino)-butan-1-olhydrochloride |
435345-40-7 | 1g |
6144.0CNY | 2021-07-13 | ||
TRC | F621753-10mg |
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride |
435345-40-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | F621753-50mg |
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride |
435345-40-7 | 50mg |
$ 135.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008304-1g |
4-(4-Fluoro-phenylamino)-butan-1-olhydrochloride |
435345-40-7 | 1g |
6144CNY | 2021-05-07 | ||
Crysdot LLC | CD12071927-1g |
4-(4-Fluoro-phenylamino)-butan-1-ol |
435345-40-7 | 95+% | 1g |
$318 | 2024-07-24 | |
TRC | F621753-100mg |
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride |
435345-40-7 | 100mg |
$ 210.00 | 2022-06-04 |
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride 関連文献
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4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochlorideに関する追加情報
Introduction to 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride (CAS No. 435345-40-7)
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride, identified by its CAS number 435345-40-7, is a significant compound in the realm of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluoro substituent and an amino group in its molecular structure imparts distinct chemical and pharmacological characteristics, making it a subject of intense research interest.
The compound’s molecular formula, C10H14FNO·HCl, reflects its complex composition and the presence of both organic and inorganic elements. The hydrochloride salt form enhances its solubility in aqueous solutions, which is a critical factor for its formulation in pharmaceutical applications. This solubility profile makes it particularly suitable for drug delivery systems that require high bioavailability.
In recent years, the pharmaceutical industry has seen a surge in the development of novel compounds incorporating fluoro-substituted aromatic rings. The fluoro atom is known for its ability to modulate metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design. The incorporation of a fluoro-phenyl group in 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride enhances its pharmacokinetic properties, potentially leading to improved therapeutic efficacy.
The
The synthesis of 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic ring system. These synthetic approaches highlight the compound’s structural complexity and the expertise required to produce it on an industrial scale.
The compound’s potential applications extend beyond traditional pharmaceuticals. Researchers are exploring its utility in the development of agrochemicals and specialty chemicals where its unique structural features offer advantageous properties. For instance, the combination of a hydroxyl group and an amino group provides multiple sites for functionalization, enabling the creation of derivatives with tailored properties.
In academic research, 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride has been investigated for its role as an intermediate in the synthesis of more complex molecules. Its structural framework serves as a scaffold for exploring novel chemical reactions and transformations. These studies contribute to the broader understanding of organic chemistry principles and their application in drug discovery.
The compound’s pharmacological profile has been studied extensively in preclinical models to assess its potential therapeutic effects. Initial findings suggest that it may exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The development of new drugs often involves a rigorous process of screening and optimization to identify compounds with optimal pharmacokinetic and pharmacodynamic properties. 4-(4-Fluoro strong>-
The future prospects for 4-(4-
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